molecular formula C25H21N3O4 B11491476 [6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

Cat. No.: B11491476
M. Wt: 427.5 g/mol
InChI Key: WKTKUARNPJWNDX-UHFFFAOYSA-N
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Description

6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities, including psychoactive, antimicrobial, and anticancer properties. This particular compound is characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, and a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions to form the beta-carboline core.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Nitration of the phenyl ring: The nitrophenyl group can be introduced through nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the phenylmethanone moiety: This can be achieved through a Friedel-Crafts acylation reaction, where the beta-carboline core reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.

Major Products:

    Oxidation: Formation of 6-hydroxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone.

    Reduction: Formation of 6-methoxy-1-(4-aminophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial properties against various bacterial and fungal strains.
  • Studied for its potential neuroprotective effects due to its interaction with neurotransmitter receptors.

Medicine:

  • Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
  • Potential use in the treatment of neurological disorders due to its psychoactive properties.

Industry:

  • Potential applications in the development of new pharmaceuticals.
  • Used in research for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with various molecular targets. In the context of its anticancer properties, it is believed to induce apoptosis through the activation of caspases and the mitochondrial pathway. The compound may also interact with neurotransmitter receptors, modulating their activity and leading to its psychoactive effects.

Comparison with Similar Compounds

    Harmine: Another beta-carboline with similar psychoactive properties.

    Harmaline: Known for its neuroprotective effects.

    Tetrahydroharmine: Similar structure but lacks the nitrophenyl group.

Uniqueness:

  • The presence of the methoxy and nitrophenyl groups in 6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone) imparts unique chemical and biological properties.
  • Its ability to undergo diverse chemical reactions makes it a versatile compound for synthetic chemistry.
  • The combination of its structural features contributes to its potential therapeutic applications, distinguishing it from other beta-carbolines.

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-phenylmethanone

InChI

InChI=1S/C25H21N3O4/c1-32-19-11-12-22-21(15-19)20-13-14-27(25(29)17-5-3-2-4-6-17)24(23(20)26-22)16-7-9-18(10-8-16)28(30)31/h2-12,15,24,26H,13-14H2,1H3

InChI Key

WKTKUARNPJWNDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5

Origin of Product

United States

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